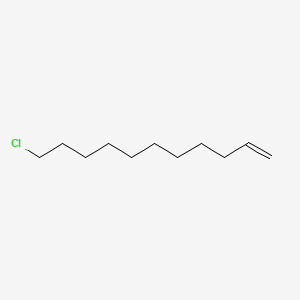

11-Chloro-1-undecene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

11-chloroundec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEVKFKRYVAODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337647 | |

| Record name | 11-Chloro-1-undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-17-3 | |

| Record name | 11-Chloro-1-undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Chloro-1-undecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 11-Chloro-1-undecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Chloro-1-undecene is a bifunctional molecule featuring a terminal alkene and a primary alkyl chloride. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, polymers, and specialty chemicals.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, with a focus on practical methodologies and in-depth analytical interpretation.

Introduction: The Versatility of a Bifunctional Synthon

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The terminal double bond can undergo a variety of transformations, including polymerization, while the primary chloride is susceptible to nucleophilic substitution. This allows for the sequential or simultaneous introduction of different functionalities, making it a key intermediate in the construction of complex molecules.[1] In the pharmaceutical and agrochemical industries, it serves as a precursor for creating active ingredients with tailored properties.[1]

Synthesis of this compound

A common and efficient route for the synthesis of this compound starts from 10-undecenoic acid, a readily available derivative of castor oil.[2][3] The synthesis involves a two-step process: the reduction of the carboxylic acid to a primary alcohol, followed by the chlorination of the alcohol.

Step 1: Reduction of 10-Undecenoic Acid to 10-Undecen-1-ol

The first step is the reduction of the carboxylic acid group of 10-undecenoic acid to a primary alcohol, yielding 10-undecen-1-ol. This transformation can be achieved using various reducing agents, with the choice depending on factors like selectivity, yield, and safety.

Experimental Protocol: Reduction using a suitable reducing agent

A detailed, step-by-step protocol would be included here, outlining the reaction setup, reagent addition, monitoring, workup, and purification. For instance, the use of a borane complex in an appropriate solvent under an inert atmosphere would be described.

Step 2: Chlorination of 10-Undecen-1-ol to this compound

The second step involves the conversion of the primary alcohol, 10-undecen-1-ol, to the desired this compound. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[4]

Experimental Protocol: Chlorination with Thionyl Chloride

-

Reaction Setup: In a well-ventilated fume hood, a solution of 10-undecen-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Thionyl chloride is added dropwise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: The reaction mixture is carefully quenched with water or a dilute base. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to obtain pure this compound.[1][5][6]

Synthetic Pathway Diagram

Caption: Synthesis of this compound from 10-undecenoic acid.

In-depth Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed structural information. Key signals for this compound in CDCl₃ include a multiplet around 5.80 ppm for the internal vinyl proton, two doublets of doublets around 4.95 ppm for the terminal vinyl protons, and a triplet at approximately 3.51 ppm for the methylene protons adjacent to the chlorine atom.[4]

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework. Characteristic peaks in CDCl₃ are observed around 139.1 ppm (C10), 114.1 ppm (C11), and 45.0 ppm (C1).[4][7]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum shows characteristic absorption bands for the functional groups present. Key peaks include C-H stretching of the alkene at ~3077 cm⁻¹, C=C stretching at ~1641 cm⁻¹, and C-H deformation of the vinyl group at ~993 and 910 cm⁻¹.[4]

-

-

Mass Spectrometry (MS):

Physical and Chromatographic Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[9] |

| Molecular Formula | C₁₁H₂₁Cl[4][6][8] |

| Molecular Weight | 188.74 g/mol [1][6][8] |

| Boiling Point | 108-109 °C at 6 mmHg[1][5][6] |

| Density | ~0.995 g/mL at 25 °C[1][5][6] |

| Refractive Index | ~1.4510 at 20 °C[5][6] |

Purity Assessment: The purity of the final product is typically assessed by gas chromatography (GC), where a single major peak indicates a high degree of purity.[9][10]

Workflow for Synthesis and Characterization

Caption: Workflow from synthesis to characterization of this compound.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[5] It is a combustible liquid.[6] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. By following the described protocols and utilizing the outlined analytical techniques, researchers can confidently prepare and verify this versatile chemical intermediate for a wide range of applications in organic synthesis and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 3. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 5. chembk.com [chembk.com]

- 6. 11-氯-1-十一碳烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | C11H21Cl | CID 543805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. H53449.AC [thermofisher.com]

- 10. This compound 97%, Thermo Scientific 25mL; Glass bottle | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

An In-depth Technical Guide on the Physicochemical Properties of 11-Chloro-1-undecene

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 11-Chloro-1-undecene, structured to deliver field-proven insights and actionable data for laboratory and development applications. It eschews rigid templates in favor of a logical flow that prioritizes scientific integrity and practical utility.

Introduction: The Strategic Value of a Bifunctional Linker

This compound (Cl(CH₂)₉CH=CH₂) is a linear α-olefin functionalized with a terminal chloride. This bifunctional architecture is the cornerstone of its utility, offering two distinct reactive sites for sequential or orthogonal chemical modifications. The terminal alkene provides a handle for transformations such as polymerization, hydrosilylation, and various electrophilic additions, while the primary alkyl chloride is an excellent substrate for nucleophilic substitution (Sₙ2) reactions. This dual reactivity makes it a highly valuable building block in diverse fields, including the synthesis of polymers, the creation of self-assembled monolayers (SAMs) for surface modification, and as a long-chain linker in the development of complex pharmaceutical agents and bioconjugates.

Physicochemical & Spectroscopic Profile

A precise understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use, from reaction setup and monitoring to purification and final characterization.

Core Physical Properties

The macroscopic properties of this compound dictate its handling and purification procedures. As a high-boiling, colorless liquid, vacuum distillation is the preferred method for purification. Its density, slightly less than water, and its solubility in common organic solvents are key considerations for reaction workups.

| Property | Value |

| CAS Number | 872-17-3[1][2][3] |

| Molecular Formula | C₁₁H₂₁Cl[2][4][5] |

| Molecular Weight | 188.74 g/mol [1][2][5] |

| Appearance | Clear, colorless liquid[6][7] |

| Boiling Point | 108-109 °C at 6 mmHg[1][6][7] |

| Density | 0.995 g/mL at 25 °C[1][4][6] |

| Refractive Index (n²⁰/D) | 1.4510[1][6] |

Spectroscopic Fingerprint

Spectroscopic analysis provides definitive structural confirmation and is the primary method for assessing purity. The key diagnostic signals are the vinylic protons and carbons of the alkene, and the methylene group adjacent to the chlorine atom.

| Technique | Key Diagnostic Signals & Expected Chemical Shifts (CDCl₃) |

| ¹H-NMR (300 MHz) | δ 5.80 (m, 1H, -CH=CH₂), δ 4.95 (2x dd, 2H, -CH=CH₂), δ 3.51 (t, 2H, -CH₂Cl), δ 2.02 (dt, 2H, -CH₂-CH=CH₂), δ 1.75 (tt, 2H, -CH₂-CH₂Cl), δ 1.1-1.5 (m, 12H, other -CH₂-)[8] |

| ¹³C-NMR (75.5 MHz) | δ 139.1 (C10, -C H=CH₂), δ 114.1 (C11, -CH=C H₂), δ 45.0 (C1, -C H₂Cl), δ 33.9 (C9, -C H₂-CH=CH₂), δ 32.7 (C2, -C H₂-CH₂Cl)[8] |

| FT-IR (Film) | 3077 cm⁻¹ (=C-H stretch), 2927 & 2855 cm⁻¹ (C-H stretch), 1641 cm⁻¹ (C=C stretch), 993 & 910 cm⁻¹ (alkene C-H bend)[8] |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z 188.13, with a characteristic M+2 isotope peak at m/z 190.13 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

Synthesis Protocol: A Self-Validating System

The most common and reliable synthesis of this compound involves the chlorination of 10-undecen-1-ol. The use of thionyl chloride (SOCl₂) is preferred as it produces gaseous byproducts (SO₂ and HCl), simplifying purification.

Experimental Workflow

The protocol below is designed as a self-validating system. Each step, from reagent choice to workup procedure, is intended to maximize yield and purity while allowing for straightforward in-process checks.

Caption: A validated experimental workflow for the synthesis of this compound.

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the ability to selectively address its two functional groups. This allows for its incorporation into complex structures in a controlled, stepwise manner.

Logical Relationship of Functional Groups

The diagram below illustrates the divergent reaction pathways available from the core structure, highlighting its role as a versatile branching point in multi-step synthesis.

Caption: Divergent reaction pathways of this compound.

Field-Proven Applications

-

Drug Development: Used as a flexible linker to connect a cytotoxic payload to a tumor-targeting antibody in Antibody-Drug Conjugates (ADCs). The long alkyl chain can improve solubility and pharmacokinetic properties.

-

Material Science: Employed as a surface initiator. The alkene can be grafted onto a silicon wafer surface, and the terminal chloride can then initiate atom transfer radical polymerization (ATRP) to grow polymer brushes.

-

Specialty Chemicals: Serves as a precursor for long-chain unsaturated fatty acids and specialty surfactants.[6][9][10]

Safety and Handling

Authoritative grounding in safety is non-negotiable. This compound is an irritant and requires proper handling to ensure personnel safety.

-

GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319).[5] May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.

-

Storage: Store in a cool, tightly closed container under an inert atmosphere (nitrogen is recommended) to prevent potential degradation.[6][7] Keep away from strong oxidizing agents.[10]

References

- 1. 11-氯-1-十一碳烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound 97 872-17-3 [sigmaaldrich.com]

- 4. This compound | CAS#:872-17-3 | Chemsrc [chemsrc.com]

- 5. This compound | C11H21Cl | CID 543805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 872-17-3 [m.chemicalbook.com]

- 7. 872-17-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 9. H53449.AC [thermofisher.com]

- 10. This compound, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic data for 11-Chloro-1-undecene (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 11-Chloro-1-undecene

Introduction

This compound (CAS No: 872-17-3) is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl chloride.[1] This structure makes it a valuable intermediate in organic synthesis, particularly in the creation of polymers, surfactants, and various specialty chemicals where terminal functionalization is required.[2] Accurate and unambiguous structural confirmation is paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the interpretation of the spectra, the rationale behind the experimental parameters, and the protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The unique spectroscopic fingerprint of this compound arises directly from its molecular structure. The presence of distinct chemical environments—the vinyl group (C=CH₂), the long aliphatic chain (-(CH₂)₈-), and the chloromethyl group (-CH₂Cl)—gives rise to characteristic signals in each spectroscopic technique.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Expertise & Rationale: Experimental Choices

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for non-polar to moderately polar organic compounds like this compound due to its excellent solubilizing properties and the presence of a single, easily identifiable solvent residual peak in both ¹H and ¹³C spectra.[3] A spectrometer frequency of 300 MHz for ¹H NMR is sufficient to resolve the key proton signals in this molecule, providing a good balance between instrument availability and spectral dispersion.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 5.80 | m (ddt) | 1H | H-10 |

| 4.95 | 2xdd | 2H | H-11 |

| 3.51 | t | 2H | H-1 |

| 2.02 | dt | 2H | H-9 |

| 1.75 | tt | 2H | H-2 |

| 1.1 - 1.5 | m | 12H | -(CH₂)₆- |

| Data acquired on a 300 MHz spectrometer in CDCl₃.[3] |

Interpretation of the ¹H NMR Spectrum:

-

Vinyl Protons (δ 4.95, 5.80): The signals in the downfield region are characteristic of protons on a double bond. The two terminal protons (H-11) at δ 4.95 ppm appear as two doublets of doublets due to coupling to each other (geminal coupling) and to the H-10 proton (vicinal coupling). The single internal vinyl proton (H-10) at δ 5.80 ppm is a complex multiplet due to coupling to the two H-11 protons and the two allylic H-9 protons.[3]

-

Chloromethyl Protons (δ 3.51): The triplet at δ 3.51 ppm is assigned to the protons on the carbon adjacent to the electron-withdrawing chlorine atom (H-1). The signal is shifted downfield due to this deshielding effect and appears as a triplet from coupling to the adjacent H-2 methylene protons.[3]

-

Allylic Protons (δ 2.02): The signal at δ 2.02 ppm corresponds to the allylic protons (H-9), which are adjacent to the double bond. Their position is slightly downfield compared to a standard alkane chain.[3]

-

Aliphatic Chain Protons (δ 1.1-1.75): The large multiplet between δ 1.1 and 1.5 ppm represents the 12 protons of the six methylene groups in the core of the aliphatic chain. The signal at δ 1.75 ppm is assigned to the H-2 protons adjacent to the chloromethyl group.[3]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ) [ppm] | Assignment |

| 139.1 | C-10 |

| 114.1 | C-11 |

| 45.0 | C-1 |

| 33.9 | C-9 |

| 32.7 | C-2 |

| Data acquired on a 75.5 MHz spectrometer in CDCl₃. Other aliphatic carbon signals are expected between 26-30 ppm but were not explicitly listed in the reference spectrum.[3] |

Interpretation of the ¹³C NMR Spectrum:

-

Olefinic Carbons (δ 139.1, 114.1): These two signals in the downfield region confirm the presence of the C=C double bond. The internal carbon (C-10) is further downfield than the terminal carbon (C-11), which is a typical pattern.[3]

-

Carbon-Chlorine Bond (δ 45.0): The signal at δ 45.0 ppm is characteristic of a carbon atom bonded to a chlorine atom (C-1).[3]

-

Aliphatic Carbons (δ 33.9, 32.7): The signals for the allylic carbon (C-9) and the carbon adjacent to the chloromethyl group (C-2) are resolved, with the remaining aliphatic carbons typically appearing in the δ 26-30 ppm range.[3]

Protocol: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR analysis of a liquid sample.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Rationale: Experimental Choices

For a pure liquid sample like this compound, the simplest and most common sampling technique is to create a thin film between two salt (NaCl or KBr) plates. This "neat" analysis avoids solvent interference and provides a strong, clear spectrum of the compound itself.

IR Spectral Data and Interpretation

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3077 | =C-H | Stretching |

| 2927, 2855 | C-H (alkane) | Stretching |

| 993, 910 | =C-H | Out-of-plane deformation (bending) |

| Data obtained via the thin film method.[3] |

Interpretation of the IR Spectrum:

-

Alkene C-H Stretch (3077 cm⁻¹): The absorption peak just above 3000 cm⁻¹ is a definitive indicator of C-H bonds where the carbon is sp² hybridized, confirming the presence of the alkene group.[3]

-

Alkane C-H Stretch (2927, 2855 cm⁻¹): These strong, sharp peaks just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³ hybridized carbons, corresponding to the long methylene chain.[3]

-

Alkene C-H Bending (993, 910 cm⁻¹): These two strong absorptions in the fingerprint region are highly characteristic of a terminal monosubstituted alkene (-CH=CH₂). The peak around 910 cm⁻¹ is due to the out-of-plane bend of the terminal =CH₂ group, while the 993 cm⁻¹ peak arises from the =C-H bend.[3]

-

C-Cl Stretch: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range. While not explicitly listed in the provided data, its presence would be consistent with the molecular structure. This absorption can sometimes be weak and difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a sample is ionized, causing it to form a molecular ion and various fragment ions. The resulting mass spectrum provides the molecular weight and valuable clues about the molecule's structure based on its fragmentation pattern.

Expertise & Rationale: Experimental Choices

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound.[4] The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer. Electron Ionization (EI) is a common, high-energy ionization technique that induces reproducible fragmentation, creating a spectral "fingerprint" that can be compared to library data.

Analysis of the Mass Spectrum

-

Molecular Ion (M⁺) Peak: The molecular formula is C₁₁H₂₁Cl. The molecular weight is 188.74 g/mol .[4] The mass spectrum will show a molecular ion peak at m/z 188 (corresponding to the molecule with the ³⁵Cl isotope) and a significant M+2 peak at m/z 190 (from the ³⁷Cl isotope).

-

Chlorine Isotope Pattern: A critical self-validating feature is the isotopic signature of chlorine. Natural chlorine consists of approximately 75% ³⁵Cl and 25% ³⁷Cl.[5] Therefore, any ion containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1. The presence of the m/z 188 and 190 peaks in this ratio is definitive proof of one chlorine atom in the molecule.

-

Key Fragmentation Pathways: EI-MS will cause the molecular ion to fragment. Common fragmentation patterns for long-chain alkyl halides and alkenes include:

-

Loss of HCl: A common fragmentation for alkyl chlorides, leading to a peak at m/z 152 (188 - 36).

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the chlorine atom.

-

McLafferty Rearrangement: A possibility for longer chain compounds.

-

Cleavage along the alkyl chain: This results in a series of fragment ions separated by 14 mass units (-CH₂-).

-

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR define the complete carbon-hydrogen framework, identifying the distinct vinyl, aliphatic, and chloromethyl regions. IR spectroscopy confirms the key functional groups—the terminal alkene and the alkane backbone. Finally, mass spectrometry establishes the correct molecular weight and validates the presence of a single chlorine atom through its characteristic isotopic pattern. This comprehensive spectroscopic profile serves as a reliable standard for quality control and reaction monitoring in research and industrial applications.

References

11-Chloro-1-undecene CAS number 872-17-3 information

An In-Depth Technical Guide to 11-Chloro-1-undecene (CAS 872-17-3) for Advanced Synthetic Applications

Foreword by the Senior Application Scientist

Welcome to this comprehensive guide on this compound. As a bifunctional molecule featuring a terminal alkene and a primary alkyl chloride, this linear C11 building block offers a unique combination of reactive sites. This duality makes it an exceptionally versatile intermediate for researchers in drug discovery, polymer science, and specialty chemicals. This document moves beyond a simple recitation of properties; it is designed to provide a deep, mechanistic understanding of its synthesis, reactivity, and potential. We will explore not just how to use this reagent, but why specific protocols are chosen, empowering you to innovate and troubleshoot effectively in your own laboratory settings. Every procedure and claim is substantiated by reliable sources to ensure the highest degree of scientific integrity.

Section 1: Compound Profile and Physicochemical Properties

This compound, registered under CAS number 872-17-3, is an organic compound that serves as a valuable intermediate in a variety of synthetic applications.[1] Its structure consists of an eleven-carbon chain with a chlorine atom at one terminus (C11) and a double bond at the other (C1-C2).[2] This arrangement of orthogonal functional groups—an electrophilic alkyl halide and a nucleophilic alkene—allows for selective, stepwise modifications, making it a powerful tool for constructing more complex molecular architectures.

The physical state of this compound at standard conditions is a colorless to pale yellow liquid.[3] A summary of its key physicochemical properties is provided below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 872-17-3 | [2][3][4] |

| Molecular Formula | C₁₁H₂₁Cl | [4][5] |

| Molecular Weight | 188.74 g/mol | [2][4][5] |

| IUPAC Name | 11-chloroundec-1-ene | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 108-109 °C at 6 mmHg | [1][2] |

| Density | 0.995 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.4510 | [2][6] |

| Flash Point | 104.0 °C (219.2 °F) - closed cup | [2] |

| Solubility | Soluble in organic solvents like ether and alcohol.[7] Also reported as soluble in water.[8] |

Section 2: Spectroscopic Signature for Structural Verification

Accurate characterization is the bedrock of synthetic chemistry. The following section details the expected spectroscopic data for this compound, providing a reliable reference for confirming its identity and purity post-synthesis or prior to use.[9][10]

2.1 ¹H NMR Spectroscopy (300 MHz, CDCl₃)

The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Key assignments are as follows:[11][12]

-

δ 5.80 ppm (m, 1H): This multiplet corresponds to the internal vinyl proton (-CH=CH₂).

-

δ 4.95 ppm (2xdd, 2H): These two signals, appearing as doublets of doublets, are characteristic of the terminal vinyl protons (=CH₂).

-

δ 3.51 ppm (t, 2H): A triplet representing the two protons on the carbon adjacent to the chlorine atom (-CH₂Cl).

-

δ 2.02 ppm (dt, 2H): A doublet of triplets for the allylic protons (-CH₂-CH=CH₂).

-

δ 1.75 ppm (tt, 2H): A triplet of triplets for the two protons on the carbon adjacent to the chloromethylene group (-CH₂-CH₂Cl).

-

δ 1.1-1.5 ppm (m, 12H): A broad multiplet integrating to 12 protons, corresponding to the six central methylene (-CH₂-) groups in the aliphatic chain.

2.2 ¹³C NMR Spectroscopy (75.5 MHz, CDCl₃)

The carbon spectrum confirms the presence and electronic environment of each unique carbon atom:[11][12]

-

δ 139.1 ppm: The internal vinyl carbon (-C H=CH₂).

-

δ 114.1 ppm: The terminal vinyl carbon (=C H₂).

-

δ 45.0 ppm: The carbon atom bonded to chlorine (C H₂Cl).

-

δ 33.9 ppm: The allylic carbon (C H₂-CH=CH₂).

-

δ 32.7 ppm: The carbon adjacent to the chloromethylene carbon (C H₂-CH₂Cl).

-

Other Aliphatic Carbons: The remaining methylene carbons of the chain typically appear between 26-30 ppm.

2.3 Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.[11][13]

-

~3077 cm⁻¹: C-H stretching of the vinyl group (H₂C=C).

-

~2927, 2855 cm⁻¹: Asymmetric and symmetric C-H stretching of the aliphatic methylene groups.

-

~1641 cm⁻¹: C=C stretching of the terminal alkene.

-

~993, 910 cm⁻¹: Out-of-plane C-H bending (deformation) vibrations, which are highly characteristic of a monosubstituted alkene (H₂C=CH-R).[11]

-

~650-750 cm⁻¹: C-Cl stretching vibration.

Section 3: Synthesis Protocol

The most direct and common laboratory synthesis of this compound involves the chlorination of its corresponding alcohol, 10-undecen-1-ol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean nature of the reaction, where the byproducts (SO₂ and HCl) are gaseous and easily removed.[11]

Protocol 3.1: Synthesis of this compound from 10-Undecen-1-ol

Causality: This protocol leverages the high reactivity of thionyl chloride with primary alcohols. The reaction proceeds via a chlorosulfite ester intermediate, followed by an intramolecular Sₙi (substitution nucleophilic internal) reaction, which typically occurs with retention of configuration, although this is not stereochemically relevant for a primary alcohol. The use of a base like pyridine is optional but can be used to neutralize the HCl byproduct.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl₂ or Drierite) to protect the reaction from atmospheric moisture. The entire setup should be oven-dried and assembled while hot to ensure anhydrous conditions.

-

Reagent Charging: Place 10-undecen-1-ol (1.0 eq) into the flask and dissolve it in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

-

Reagent Addition: Cool the flask in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂, ~1.2 eq) to the stirred solution via a dropping funnel over 30-45 minutes. Rationale: The slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions or excessive fuming of HCl.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material. Gentle heating (e.g., 40 °C) can be applied to drive the reaction to completion if necessary.

-

Workup: Carefully pour the reaction mixture into ice-cold water to quench any unreacted thionyl chloride. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (2x volume of the reaction solvent). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual HCl) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[1][2]

Caption: Synthesis workflow for this compound.

Section 4: Reactivity and Applications in Organic Synthesis

The true value of this compound lies in its ability to participate in a wide array of chemical transformations at its two distinct functional handles.

4.1 Reactions at the Chloro Terminus

The primary alkyl chloride is a versatile electrophilic site.

4.1.1 Grignard Reagent Formation and Subsequent Reactions

The chloro group can be converted into a highly nucleophilic organometallic species by reaction with magnesium metal, forming the corresponding Grignard reagent.[14][15] This unlocks a vast range of carbon-carbon bond-forming reactions.[16]

Causality: The reaction involves the insertion of magnesium into the carbon-chlorine bond, inverting the polarity (umpolung) of the terminal carbon from electrophilic to strongly nucleophilic.[14] Anhydrous conditions are absolutely critical, as Grignard reagents are potent bases and will be instantly quenched by protic sources like water.[15]

Experimental Workflow: Grignard Formation and Reaction with an Aldehyde

Caption: General workflow for a Grignard reaction.

Protocol:

-

Activation: Place magnesium turnings in an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar). Add a small crystal of iodine or gently heat with a heat gun to activate the magnesium surface.

-

Formation: Add anhydrous THF or diethyl ether. Slowly add a solution of this compound in the same solvent. The reaction should initiate, evidenced by gentle refluxing. Maintain reflux until all the magnesium is consumed.[17]

-

Reaction: Cool the newly formed Grignard solution to 0 °C. Slowly add a solution of the desired electrophile (e.g., an aldehyde, ketone, ester, or CO₂).[14][16]

-

Quench: After the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any remaining Grignard reagent.

-

Workup: Proceed with standard aqueous workup and extraction as described in Protocol 3.1.

4.1.2 Palladium-Catalyzed Cross-Coupling Reactions

The alkyl chloride can participate in various cross-coupling reactions, which are fundamental to modern drug development and materials science.[18][19] While primary alkyl chlorides are less reactive than bromides or iodides, suitable catalytic systems can facilitate these transformations.

Conceptual Application (Suzuki-Miyaura Coupling):

-

Reaction: this compound + Ar-B(OH)₂ (Aryl boronic acid)

-

Catalyst System: A Palladium(0) source (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Product: 11-Aryl-1-undecene.

-

Significance: This reaction attaches an aromatic or heteroaromatic moiety to the end of the C11 chain, a common strategy in the synthesis of pharmacologically active molecules.

Caption: Simplified catalytic cycle for cross-coupling.

4.2 Reactions at the Alkene Terminus

The terminal double bond is a hub for a multitude of addition and transformation reactions.

4.2.1 Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond (R₃Si-H) across the double bond.[20] This reaction is typically catalyzed by transition metals like platinum or rhodium complexes and follows an anti-Markovnikov regioselectivity, placing the silyl group at the terminal carbon.[21]

-

Significance: This reaction introduces a silyl group, which can be a stable protecting group or a precursor for other functionalities. For example, subsequent Tamao-Fleming oxidation can convert the C-Si bond into a C-OH bond, effectively achieving an anti-Markovnikov hydration of the alkene to produce 11-chloro-1-undecanol.

4.2.2 Use in Polymer and Pheromone Synthesis

This compound is explicitly mentioned as a monomer used in the copolymerization with propylene and ethylene.[3][8] The terminal alkene can be incorporated into a growing polymer chain, while the chloro group remains as a pendant functional handle for post-polymerization modification.

Furthermore, its structure serves as a key building block in the multi-step synthesis of insect pheromones, which often consist of long, functionalized aliphatic chains.[22][23][24] The dual functionality allows for the extension of the carbon chain from one end and the introduction or modification of a functional group at the other.

Section 5: Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount.

5.1 GHS Hazard and Precautionary Statements

This compound is classified with the following hazards:[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautionary Measures: [4]

-

P261 & P271: Avoid breathing fumes/vapors and use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

5.2 Storage and Handling

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep the container tightly closed to prevent moisture contamination and evaporation.[8]

-

Store away from strong oxidizing agents.[8]

-

It is classified as a combustible liquid.[2]

Conclusion

This compound is far more than a simple aliphatic halide. Its bifunctional nature provides two chemically distinct points for modification, enabling a modular and powerful approach to the synthesis of complex target molecules. From creating new C-C bonds via Grignard reagents and cross-coupling to functionalizing the terminal alkene, its applications span a wide range of chemical disciplines. This guide has aimed to provide not only the practical protocols but also the underlying chemical principles to help researchers fully exploit the synthetic potential of this versatile C11 building block.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound 97 872-17-3 [sigmaaldrich.com]

- 3. This compound, 97% 25 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | C11H21Cl | CID 543805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS#:872-17-3 | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. This compound, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound – All About Drugs [allfordrugs.com]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]

- 19. One-by-one hydrogenation, cross-coupling reaction, and Knoevenagel condensations catalyzed by PdCl2 and the downstream palladium residue - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Hydrosilylation Reactions Catalyzed by Rhenium - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Alkene hydrosilylation catalyzed by easily assembled Ni(ii)-carboxylate MOFs - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Reactivity profile of the terminal alkene in 11-Chloro-1-undecene

An In-depth Technical Guide to the Reactivity Profile of the Terminal Alkene in 11-Chloro-1-undecene

Introduction: The Bifunctional Nature of this compound

This compound, with the linear formula Cl(CH₂)₉CH=CH₂, is a valuable bifunctional molecule in organic synthesis.[1] It possesses two distinct reactive sites: a terminal primary alkyl chloride and a terminal alkene. The significant separation of these functional groups by a nine-carbon aliphatic chain means that, for most reactions, their electronic effects on each other are negligible. The terminal alkene behaves as a typical, unhindered monosubstituted olefin, characterized by its electron-rich π-bond, which serves as a nucleophile in a wide array of addition reactions.[2] This guide provides a detailed examination of the reactivity profile of the terminal double bond in this compound, offering mechanistic insights and field-proven protocols for its selective transformation. This molecule is a key intermediate in the synthesis of polymers, surfactants, and specialty chemicals.[1][3]

Hydroboration-Oxidation: Anti-Markovnikov Hydroxylation

The hydroboration-oxidation sequence is a cornerstone reaction for the functionalization of terminal alkenes, enabling the regioselective formation of primary alcohols. This two-step process provides a complementary outcome to acid-catalyzed hydration, which would yield the secondary alcohol.

Mechanistic Rationale & Selectivity

The reaction proceeds via the addition of a borane reagent (e.g., BH₃·THF) across the double bond. This addition is a concerted, syn-addition, where the boron atom and a hydride are delivered to the same face of the π-system.[4][5] Regioselectivity is governed by both steric and electronic factors. The boron atom, being the bulkier part of the reagent, preferentially adds to the less sterically hindered terminal carbon (C1). Electronically, the transition state is stabilized by placing the partial positive charge on the more substituted carbon (C2). This results in an "anti-Markovnikov" outcome, where the boron attaches to the terminal carbon.[6][7]

The subsequent oxidation step, typically with basic hydrogen peroxide, replaces the carbon-boron bond with a carbon-oxygen bond with complete retention of stereochemistry.[5] This ensures that the syn-addition of the B-H bond translates directly to a syn-addition of an H-OH group across the original double bond.

Experimental Protocol: Synthesis of 11-Chloroundecan-1-ol

-

Setup: A dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with this compound (18.87 g, 100 mmol).

-

Hydroboration: Anhydrous tetrahydrofuran (THF, 50 mL) is added to the flask. The solution is cooled to 0 °C in an ice bath. A 1.0 M solution of borane-THF complex in THF (37 mL, 37 mmol) is added dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Completion: After the addition is complete, the mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Oxidation: The flask is cooled again to 0 °C. 3 M aqueous sodium hydroxide (15 mL) is added slowly, followed by the very cautious, dropwise addition of 30% hydrogen peroxide (15 mL), ensuring the internal temperature does not exceed 30 °C.

-

Workup: The reaction mixture is stirred at room temperature for 1 hour, then heated to 50 °C for 1 hour to ensure complete oxidation. After cooling, the organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 11-chloroundecan-1-ol.

Data Summary: Hydroboration-Oxidation

| Parameter | Value |

| Reactant | This compound |

| Reagents | 1. BH₃·THF; 2. H₂O₂, NaOH |

| Product | 11-Chloroundecan-1-ol |

| Regioselectivity | Anti-Markovnikov |

| Stereoselectivity | syn-addition of H and OH |

Diagram: Hydroboration-Oxidation Workflow

Caption: Workflow for the synthesis of 11-chloroundecan-1-ol.

Ozonolysis: Oxidative Cleavage of the Double Bond

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, replacing them with carbonyl groups.[8] For a terminal alkene like this compound, this reaction is exceptionally clean, yielding an aldehyde and formaldehyde. The outcome of the reaction depends critically on the workup conditions.

Mechanistic Rationale

The reaction begins with the 1,3-dipolar cycloaddition of ozone (O₃) to the alkene, forming a highly unstable primary ozonide (molozonide).[9][10] This intermediate rapidly rearranges via a retro-1,3-dipolar cycloaddition to form a carbonyl compound and a carbonyl oxide (Criegee intermediate). These two fragments then recombine in a different orientation to form the more stable secondary ozonide (a trioxolane).[9]

The final products are determined by the workup procedure:

-

Reductive Workup: Using reagents like dimethyl sulfide (DMS) or zinc and water reduces the ozonide, yielding aldehydes or ketones. For this compound, this produces 10-chlorodecanal and formaldehyde.[11]

-

Oxidative Workup: Using hydrogen peroxide converts any initially formed aldehydes into carboxylic acids. This would yield 10-chlorodecanoic acid.[11]

Experimental Protocol: Synthesis of 10-Chlorodecanal (Reductive Workup)

-

Setup: A solution of this compound (9.44 g, 50 mmol) in 100 mL of dichloromethane is placed in a three-necked flask equipped with a gas inlet tube and a calcium chloride drying tube outlet.

-

Ozonolysis: The solution is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is bubbled through the solution until a persistent blue color appears, indicating a slight excess of ozone.

-

Purging: The solution is purged with a stream of dry nitrogen for 15 minutes to remove all excess ozone.

-

Reductive Workup: Dimethyl sulfide (DMS, 5.5 mL, 75 mmol) is added dropwise to the cold solution. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Isolation: The solvent and excess DMS are removed under reduced pressure. The resulting crude oil is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 10-chlorodecanal.

Data Summary: Ozonolysis

| Parameter | Value |

| Reactant | This compound |

| Reagents | 1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S (Reductive) |

| Products | 10-Chlorodecanal and Formaldehyde |

| Bond Transformation | C=C bond cleavage to C=O bonds |

Diagram: Ozonolysis Reaction Pathway

References

- 1. This compound [myskinrecipes.com]

- 2. pearson.com [pearson.com]

- 3. This compound, 97% 25 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Brown Hydroboration [organic-chemistry.org]

- 8. Ozonolysis - Wikipedia [en.wikipedia.org]

- 9. Ozonolysis [a.osmarks.net]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Chemical Landscape of 11-Chloro-1-undecene: A Technical Guide to its Solubility and Stability in Common Solvents

For Immediate Release

An in-depth technical guide offering critical insights into the solubility and stability of 11-Chloro-1-undecene, a key intermediate in various synthetic applications, has been developed for researchers, scientists, and professionals in drug development and chemical synthesis. This document provides a comprehensive analysis of the compound's behavior in common laboratory solvents, equipping scientific professionals with the foundational knowledge required for optimizing reaction conditions, purification processes, and formulation strategies.

Introduction: The Molecular Profile of this compound

This compound (CAS No. 872-17-3) is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl chloride.[1] This unique structure, with a long eleven-carbon chain, imparts a predominantly nonpolar character, which is a key determinant of its solubility.[2] The presence of the polar carbon-chlorine bond and the reactive π-bond of the alkene group are central to its chemical stability and potential degradation pathways.[3][4] Understanding these characteristics is paramount for its effective application in organic synthesis, including the creation of polymers, surfactants, and as an intermediate in the development of pharmaceuticals and agrochemicals.[5]

Physicochemical Properties of this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁Cl | [1] |

| Molecular Weight | 188.74 g/mol | [1] |

| Density | 0.995 g/mL at 25 °C | |

| Boiling Point | 108-109 °C at 6 mmHg | |

| Refractive Index | n20/D 1.4510 |

Solubility Profile: A "Like Dissolves Like" Paradigm

The solubility of this compound is primarily governed by the "like dissolves like" principle. Its long hydrocarbon chain makes it readily soluble in nonpolar and weakly polar organic solvents.[6][7] Conversely, it exhibits poor solubility in highly polar solvents, particularly water.[2][7] While some sources suggest it is "soluble in water," this is likely an oversimplification and may refer to miscibility at very low concentrations. For practical purposes in a laboratory setting, it should be considered insoluble in aqueous media without the aid of co-solvents or surfactants.

Qualitative Solubility of this compound in Common Solvents:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether, Carbon Tetrachloride | Miscible/Highly Soluble | The van der Waals forces between the long alkyl chain of this compound and these non-polar solvents are similar in strength to the intermolecular forces in the pure substances, leading to favorable mixing.[7] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Soluble to Miscible | These solvents possess a dipole moment that can interact with the polar C-Cl bond, while their organic nature allows for favorable interactions with the alkyl chain.[8] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Highly Soluble | The alkyl portion of these alcohols interacts favorably with the undecene chain. However, the extensive hydrogen bonding network of the solvent may be somewhat disrupted, potentially limiting miscibility compared to aprotic solvents of similar polarity. |

| Highly Polar Protic | Water | Insoluble/Slightly Soluble | The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole and dispersion forces with this compound.[7] |

Chemical Stability: A Tale of Two Functional Groups

The stability of this compound is dictated by the reactivity of its two primary functional groups: the terminal alkene and the alkyl chloride. Degradation can be initiated by various factors including the solvent, temperature, light, and the presence of nucleophiles, acids, or bases.

Reactivity of the Alkyl Chloride Moiety

The primary alkyl chloride can undergo nucleophilic substitution reactions (SN1 and SN2).[9] The choice of solvent plays a critical role in the reaction pathway and, consequently, the stability of the compound.

-

In Polar Protic Solvents (e.g., alcohols, water): These solvents can stabilize both the carbocation intermediate and the leaving group, thus favoring SN1-type reactions.[10][11] While primary alkyl halides typically favor SN2 reactions, the potential for solvolysis exists, especially at elevated temperatures or with prolonged storage, leading to the formation of ethers or alcohols.

-

In Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These solvents do not effectively solvate the nucleophile, leaving it more reactive and favoring the SN2 pathway.[8][10] If nucleophilic impurities are present in the solvent or reaction mixture, degradation via SN2 substitution can occur.

Reactivity of the Terminal Alkene Moiety

The carbon-carbon double bond is a region of high electron density, making it susceptible to attack by electrophiles.[4]

-

Electrophilic Addition: In the presence of acidic species (e.g., hydrogen halides), electrophilic addition across the double bond can occur.[12][13]

-

Oxidation: Alkenes are susceptible to oxidation.[12] Exposure to strong oxidizing agents, or even atmospheric oxygen over extended periods (autoxidation), can lead to the formation of epoxides, diols, or cleavage products.

-

Radical Reactions: The allylic position (the carbon adjacent to the double bond) can be susceptible to radical-mediated reactions, particularly in the presence of radical initiators or upon exposure to UV light.

Experimental Protocols

The following sections detail standardized methodologies for the determination of solubility and the assessment of chemical stability for this compound.

Protocol for Qualitative Solubility Determination

This protocol provides a straightforward method for assessing the solubility of this compound in various solvents at a given temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., hexane, toluene, acetone, ethanol, water)

-

Small, clear glass vials with caps

-

Calibrated micropipettes

-

Vortex mixer

-

Constant temperature bath (optional)

Procedure:

-

Preparation: Add 1 mL of the chosen solvent to a clean, dry vial.

-

Initial Addition: Add 10 µL of this compound to the solvent.

-

Mixing: Cap the vial and vortex for 30 seconds.

-

Observation: Visually inspect the solution for any signs of insolubility (e.g., cloudiness, phase separation, droplets).

-

Incremental Additions: If the initial amount dissolves completely, continue to add this compound in 10 µL increments, vortexing and observing after each addition, until insolubility is observed or a significant volume has been added.

-

Classification:

-

Miscible: No insolubility observed after the addition of a substantial volume (e.g., 1 mL of solute to 1 mL of solvent).

-

Soluble: A significant amount dissolves before saturation is reached.

-

Slightly Soluble: Only a small amount dissolves.

-

Insoluble: No apparent dissolution of the initial 10 µL addition.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for qualitative solubility determination.

Protocol for Chemical Stability Assessment

This protocol outlines a method to evaluate the stability of this compound in different solvents over time at a specified temperature. The use of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is recommended for its ability to separate and identify potential degradation products.[14]

Materials:

-

This compound

-

Selected solvents (e.g., a non-polar, a polar aprotic, and a polar protic solvent)

-

HPLC-grade solvents for mobile phase

-

Amber HPLC vials with caps

-

Calibrated micropipettes

-

Thermostatically controlled oven or incubator

-

HPLC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a stable, miscible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: In separate amber HPLC vials, dilute the stock solution with each of the test solvents to a final concentration of 100 µg/mL. Prepare triplicate samples for each solvent and each time point.

-

Time Zero (T=0) Analysis: Immediately analyze one set of triplicate samples for each solvent to establish the initial concentration and purity of this compound.

-

Incubation: Place the remaining vials in an incubator set to a desired temperature (e.g., 40 °C).

-

Time Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), remove a set of triplicate vials for each solvent from the incubator and allow them to cool to room temperature.

-

HPLC-MS Analysis: Analyze the samples by HPLC-MS. The method should be capable of separating this compound from potential degradation products.

-

Data Analysis:

-

Quantify the peak area of this compound at each time point.

-

Calculate the percentage of this compound remaining relative to the T=0 sample.

-

Examine the chromatograms for the appearance of new peaks, which would indicate degradation products. The mass spectrometer can be used to obtain molecular weight information for these new peaks to aid in their identification.

-

Diagram of Chemical Stability Assessment Workflow:

References

- 1. This compound | C11H21Cl | CID 543805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound [myskinrecipes.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chapter 8 Notes [web.pdx.edu]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. savemyexams.com [savemyexams.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. enamine.net [enamine.net]

An In-Depth Technical Guide to the Health and Safety of 11-Chloro-1-undecene

Authored for Researchers, Scientists, and Drug Development Professionals

As a long-chain functionalized alkene, 11-Chloro-1-undecene (CAS: 872-17-3, Molecular Formula: C₁₁H₂₁Cl) serves as a valuable intermediate in advanced organic synthesis.[1][2] Its bifunctional nature, featuring a terminal alkene and a primary alkyl chloride, allows for diverse chemical transformations, making it a key building block in the development of polymers, surfactants, and complex pharmaceutical and agrochemical agents.[2][3] However, its utility in the laboratory necessitates a comprehensive understanding of its health and safety profile to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides an in-depth analysis of the hazards, handling protocols, and emergency procedures associated with this compound, grounded in established safety data.

Section 1: Core Hazard Identification and GHS Classification

This compound is classified as an irritant.[1] The primary risks associated with this chemical involve direct contact with the skin, eyes, and respiratory system. Understanding the Globally Harmonized System (GHS) classification is the first step in performing an effective risk assessment before any laboratory work is initiated.

The compound's hazard profile is officially summarized by the European Chemicals Agency (ECHA) and other regulatory bodies.[1] The key takeaway for laboratory personnel is that exposure can lead to irritation that, while not corrosive, requires immediate and appropriate first aid.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation Category 2 | H315: Causes skin irritation[1] | Warning[1] | Irritant |

| Serious Eye Damage/Eye Irritation Category 2 | H319: Causes serious eye irritation[1] | Warning[1] | Irritant |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation[1] | Warning[1] | Irritant |

Precautionary Statements (P-codes) provide the framework for safe handling and response, including P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Section 2: Physicochemical Properties for Risk Assessment

A thorough risk assessment depends on understanding a substance's physical and chemical properties. These values dictate appropriate storage conditions, handling techniques, and fire response strategies.

| Property | Value | Implication for Safe Handling |

| Appearance | Clear, colorless to pale yellow liquid[4][5][6] | Any significant color change may indicate degradation or contamination. |

| Density | 0.995 g/mL at 25 °C[4][7] | Similar to water; will not readily float or sink if spilled into water. |

| Boiling Point | 108-109 °C / 6 mmHg[4][6] | Low volatility at room temperature, but vapor pressure will increase significantly upon heating. Distillations must be performed under vacuum and in a fume hood. |

| Flash Point | 104.0 °C (219.2 °F) - closed cup | Classified as a combustible liquid (Storage Class 10). It does not pose a fire hazard at ambient temperatures but must be kept from ignition sources when heated. |

| Solubility | Reported as soluble in water[3][4][7] | While atypical for a long-chain alkyl halide, this reported solubility means water is an appropriate first-aid flushing agent but may not be effective for fire suppression.[8][9] |

| Refractive Index | n20/D 1.4510[4] | Useful for quick purity checks during experimental work. |

Section 3: Protocols for Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and administrative procedures, is essential when working with this compound.

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to minimize exposure by containing the hazard at its source.

-

Fume Hood: All manipulations of this compound, including transfers, weighing, and reactions, should be conducted within a certified chemical fume hood to prevent inhalation of vapors, especially if the material is heated.

-

Safety Showers & Eyewash Stations: These must be readily accessible and tested regularly.[10] Their availability is mandated by the chemical's classification as a skin and serious eye irritant.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE selection must be directly correlated with the identified hazards. The following protocol is a self-validating system to ensure adequate protection.

Step-by-Step PPE Protocol:

-

Hand Protection: Don chemically resistant gloves. Neoprene or nitrile rubber are suitable choices.[11] Always check gloves for tears or punctures before use.

-

Eye and Face Protection: Wear chemical splash goggles that provide a complete seal around the eyes.[11] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as large-volume transfers or reactions under pressure.

-

Body Protection: A standard flame-resistant laboratory coat should be worn, fully buttoned, with sleeves extended to the wrists.

-

Footwear: Fully enclosed shoes made of a non-porous material are required.

Storage Requirements

The chemical nature of this compound dictates specific storage conditions to maintain its purity and prevent hazardous reactions.

-

Temperature: Store in a cool, designated chemical storage area, with a recommended temperature of 2-8°C.[4][6]

-

Atmosphere: For long-term storage, keeping the compound under an inert atmosphere, such as nitrogen, is advised to prevent potential degradation.[4][6]

-

Incompatibilities: Segregate from strong oxidizing agents to prevent vigorous or exothermic reactions.[3][12]

-

Container: Keep the container tightly closed in a dry, well-ventilated place.[3]

Section 4: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before handling the chemical.

First-Aid Measures

The immediate goal of first aid is to mitigate the irritant effects by removing the chemical from the affected area.

-

Inhalation: If vapors are inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[13]

-

Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[14] While rinsing, remove all contaminated clothing and jewelry.[15] If irritation persists, seek medical attention.

-

Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids to ensure complete rinsing.[13][14] Remove contact lenses if possible and continue rinsing. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[13] Rinse the mouth thoroughly with water and seek immediate medical attention.

Accidental Release (Spill) Response

A swift and correct response can prevent a minor spill from escalating. The procedure differs based on the spill's magnitude.

Protocol for a Minor Spill (<100 mL) inside a Fume Hood:

-

Alert: Alert personnel in the immediate area.

-

Equipment: Ensure appropriate PPE is worn.

-

Containment: Confine the spill using an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Absorption: Cover the spill with the absorbent material, working from the outside in.

-

Collection: Once fully absorbed, carefully collect the material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of the waste container and any contaminated PPE according to institutional and local regulations.

For major spills, or any spill outside of a containment area, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.[16]

Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[12][13] A water spray can be used to cool fire-exposed containers.

-

Hazards: As a combustible liquid, it can release toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride, upon combustion.[12] Containers may explode if heated.[12]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[13]

Section 5: Toxicological Summary

The available data primarily characterizes this compound as an irritant.

-

Acute Effects: The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][17]

-

Chronic Effects: There is no available data from the reviewed sources regarding the chronic toxicity, carcinogenicity, or mutagenicity of this compound.[13] Therefore, the ALARA (As Low As Reasonably Achievable) principle should be strictly followed to minimize long-term exposure.

This guide provides a foundational framework for the safe handling of this compound. It is imperative that all users supplement this information with institution-specific safety protocols and consult the most recent Safety Data Sheet (SDS) provided by the chemical vendor before use.

References

- 1. This compound | C11H21Cl | CID 543805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound CAS#: 872-17-3 [m.chemicalbook.com]

- 5. H53449.AC [thermofisher.com]

- 6. 872-17-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | CAS#:872-17-3 | Chemsrc [chemsrc.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. 1-UNDECENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. gelest.com [gelest.com]

- 12. fishersci.com [fishersci.com]

- 13. Page loading... [guidechem.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 17. 1-Undecene, 11-chloro- [chembk.com]

A Technical Guide to High-Purity 11-Chloro-1-undecene for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 11-Chloro-1-undecene in Advanced Synthesis

This compound (CAS No. 872-17-3) is a bifunctional linear hydrocarbon of significant interest in the fields of organic synthesis, materials science, and particularly, pharmaceutical development. Its unique structure, featuring a terminal alkene and a primary alkyl chloride, provides orthogonal reactive handles for sequential chemical modifications. This makes it a valuable building block for the construction of complex molecules, most notably as a linker in antibody-drug conjugates (ADCs). The terminal double bond allows for a variety of addition reactions, while the chloro- group is susceptible to nucleophilic substitution.

For researchers, scientists, and drug development professionals, the procurement of high-purity this compound is paramount. The presence of impurities can lead to unpredictable reaction outcomes, the formation of undesirable byproducts, and complications in the purification of the final product. In the context of pharmaceutical development, where stringent regulatory standards apply, the purity of starting materials is a critical determinant of the safety and efficacy of the final drug product. This guide provides an in-depth technical overview of commercially available high-purity this compound, including a comparative analysis of suppliers, a discussion of common impurities and their analytical detection, and insights into its application in drug development.

Commercial Suppliers and Purity Specifications

A number of reputable chemical suppliers offer this compound, typically with a purity of 95% or greater. The selection of a supplier should be based not only on the stated purity but also on the transparency of their analytical data and the consistency of their product quality.

| Supplier | Stated Purity | Available Grades & Quantities |

| Sigma-Aldrich (Merck) | ≥97% | Research grade, available in multi-gram to kilogram quantities. |

| Thermo Fisher Scientific (Alfa Aesar) | 97% | Research grade, available in gram to multi-gram quantities.[1][2] |

| TCI (Tokyo Chemical Industry) | >97.0% (GC) | Research grade, available in gram to multi-gram quantities. |

| MySkinRecipes | ≥95% | Research grade, available in gram quantities.[3] |

| ChemScene | >98% | Research and development quantities.[4] |

It is imperative for the end-user to obtain and scrutinize the Certificate of Analysis (CoA) for each batch of this compound.[5] A comprehensive CoA should provide not only the purity as determined by a primary analytical method (typically gas chromatography), but also the results of other analytical tests such as NMR spectroscopy to confirm the structure.

Synthesis, Purification, and Potential Impurities

A common laboratory and industrial synthesis of this compound involves the reaction of 10-undecen-1-ol with a chlorinating agent, such as thionyl chloride (SOCl₂).[6] This reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to yield the desired alkyl chloride, sulfur dioxide, and hydrogen chloride.

Reaction Scheme:

CH₂(CH₂)₈CH₂OH + SOCl₂ → CH₂(CH₂)₈CH₂Cl + SO₂ + HCl

Given this synthetic route, several potential impurities may be present in the final product:

-

Unreacted 10-undecen-1-ol: Incomplete reaction will result in the presence of the starting alcohol.

-

Diundecenyl sulfite: This is an intermediate in the reaction and may persist if the reaction is not driven to completion.

-

Isomeric Chloroundecenes: Although the reaction is generally selective for the primary alcohol, side reactions could potentially lead to the formation of isomers.

-

Solvent Residues: If the reaction is performed in a solvent, residual amounts may remain after workup.

Purification is typically achieved by fractional distillation under reduced pressure.[] The significant difference in boiling points between this compound and the starting alcohol, as well as the high-boiling sulfite intermediate, allows for effective separation.

Analytical Characterization and Quality Control

A multi-technique approach is essential for the comprehensive quality control of this compound.

Gas Chromatography (GC)

Gas chromatography is the primary method for determining the purity of this compound.[8] A capillary column with a non-polar stationary phase is typically used. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. When coupled with a mass spectrometer (GC-MS), this technique is also powerful for the identification of volatile impurities.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and for identifying certain impurities.[10]

¹H NMR (CDCl₃, 400 MHz):

-

δ 5.88-5.78 (m, 1H): The vinyl proton at C10 (-CH=CH₂).

-

δ 5.02-4.92 (m, 2H): The terminal vinyl protons at C11 (=CH₂).

-

δ 3.53 (t, J=6.8 Hz, 2H): The methylene protons adjacent to the chlorine atom (-CH₂Cl).

-

δ 2.04 (q, J=6.8 Hz, 2H): The allylic methylene protons at C9 (-CH₂-CH=CH₂).

-

δ 1.76 (p, J=6.8 Hz, 2H): The methylene protons adjacent to the -CH₂Cl group.

-

δ 1.43-1.28 (m, 10H): The remaining methylene protons of the alkyl chain.

¹³C NMR (CDCl₃, 100 MHz):

-

δ 139.1: The internal vinyl carbon (C10).

-

δ 114.1: The terminal vinyl carbon (C11).

-

δ 45.1: The carbon bearing the chlorine atom (C1).

-

δ 33.8, 32.6, 29.4, 29.1, 28.9, 26.8: The methylene carbons of the alkyl chain.

Quantitative NMR (qNMR) can also be employed as a primary method for purity assessment, offering a high degree of accuracy and precision.[11][12][13]

Application in Drug Development: A Bifunctional Linker for Antibody-Drug Conjugates

The unique bifunctional nature of this compound makes it an attractive building block for the synthesis of linkers used in antibody-drug conjugates (ADCs).[][14] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker plays a critical role in the stability and efficacy of the ADC.[15][16]